molecular formula C15H17N3O3S B5874602 N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No.: B5874602
M. Wt: 319.4 g/mol
InChI Key: KHIIPZJKNIVPIZ-UHFFFAOYSA-N
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Description

N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, also known as MPGL, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds known as N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have a variety of effects on the central nervous system.

Mechanism of Action

N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide acts as an NMDA receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are important for learning and memory, but they can also contribute to the development of neurodegenerative diseases and chronic pain. By blocking NMDA receptors, this compound may be able to protect against these conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to reduce oxidative stress and inflammation in the brain, which are both factors that contribute to neurodegenerative diseases. Additionally, this compound has been shown to reduce the release of neurotransmitters that are involved in pain signaling, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide as a research tool is that it is a relatively selective NMDA receptor antagonist, which means that it specifically targets these receptors without affecting other neurotransmitter systems. Additionally, this compound has been shown to have good bioavailability and can be administered orally. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its effectiveness in some applications.

Future Directions

There are many potential future directions for research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide. One area of interest is the potential use of this compound in the treatment of addiction, particularly opioid addiction. This compound has been shown to reduce the rewarding effects of opioids in animal models, suggesting that it may be a promising therapeutic option for this condition. Additionally, further research is needed to explore the potential use of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Finally, more research is needed to fully understand the mechanisms underlying the analgesic effects of this compound, which could lead to the development of new pain management therapies.

Synthesis Methods

The synthesis of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide involves the reaction of N-phenylglycinamide with 2-pyridinemethyl chloride, followed by the reaction of the resulting compound with methylsulfonyl chloride. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, pain management, and addiction. In particular, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have analgesic effects in animal models of acute and chronic pain.

Properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-8-3-2-4-9-14)12-15(19)17-11-13-7-5-6-10-16-13/h2-10H,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIIPZJKNIVPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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